molecular formula C8H12N2O B12830429 (1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol

(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol

Cat. No.: B12830429
M. Wt: 152.19 g/mol
InChI Key: BOKRXYSLZWESBK-JGVFFNPUSA-N
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Description

“(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” is a chiral compound with the following structural formula:

This compound\text{this compound} This compound

It consists of a cyclopentane ring fused to a pyrazole moiety, with a hydroxyl group attached to the cyclopentane carbon. The compound’s stereochemistry is defined by the (1R,2S) configuration.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of an appropriate precursor. For example, a pyrazole derivative can be reacted with a suitable cyclopentanone under acidic conditions to form the desired product.

Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions, such as using acetic acid or sulfuric acid as a catalyst. The choice of solvent and temperature influences the yield and selectivity of the reaction.

Industrial Production:: While there is no large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory or on a smaller scale for research purposes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.

    Reduction: Reduction of the ketone group can yield the alcohol.

    Substitution: The pyrazole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of a base.

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the ketone, while reduction yields the alcohol. Substitution reactions can result in various derivatives.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its reactivity in various chemical transformations.
Biology and Medicine::
  • Potential pharmacological applications due to its unique structure.
  • May interact with biological targets (e.g., enzymes, receptors).
Industry::
  • Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, leading to biological effects. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While there are no direct analogs with identical structures, compounds containing both a pyrazole and a cyclopentane ring are relatively rare. The uniqueness of “(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” lies in its stereochemistry and functional groups.

: Reference: ChemSpider

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,2S)-2-pyrazol-1-ylcyclopentan-1-ol

InChI

InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8+/m0/s1

InChI Key

BOKRXYSLZWESBK-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N2C=CC=N2

Canonical SMILES

C1CC(C(C1)O)N2C=CC=N2

Origin of Product

United States

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